molecular formula C7H11N3O2 B13577213 3-(1h-Imidazol-1-yl)-2-(methylamino)propanoic acid

3-(1h-Imidazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13577213
M. Wt: 169.18 g/mol
InChI Key: ALTHEZMCBKZMRO-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid is a compound that features both an imidazole ring and a methylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid typically involves the formation of the imidazole ring followed by the introduction of the methylamino group. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methylamino group.

Scientific Research Applications

3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the methylamino group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Imidazol-1-yl)propanoic acid: Lacks the methylamino group, which may affect its reactivity and biological activity.

    2-(1H-Imidazol-1-yl)propanoic acid: Different positioning of the imidazole ring, leading to variations in chemical properties.

    3-(1H-Imidazol-1-yl)-2-aminopropanoic acid: Similar structure but without the methyl group, which can influence its interactions and stability.

Uniqueness

3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to the presence of both the imidazole ring and the methylamino group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds lacking one of these functional groups.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-imidazol-1-yl-2-(methylamino)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)4-10-3-2-9-5-10/h2-3,5-6,8H,4H2,1H3,(H,11,12)

InChI Key

ALTHEZMCBKZMRO-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=CN=C1)C(=O)O

Origin of Product

United States

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